8-[(2-aminoethyl)amino]-6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
8-[(2-aminoethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C17H22N6O4 and a molecular weight of 374.403 g/mol . This compound is part of a class of purine derivatives and is known for its unique structural features, which include an aminoethylamino group, a hydroxyphenoxypropyl group, and a methyl group attached to a purine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-aminoethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-[(2-aminoethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[(2-aminoethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-aminoethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a dimethylamino group instead of an aminoethylamino group.
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the aminoethylamino group, making it less complex.
Uniqueness
8-[(2-aminoethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H22N6O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
8-(2-aminoethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H22N6O4/c1-22-14-13(15(25)21-17(22)26)23(16(20-14)19-8-7-18)9-11(24)10-27-12-5-3-2-4-6-12/h2-6,11,24H,7-10,18H2,1H3,(H,19,20)(H,21,25,26) |
InChI Key |
MHGZASNZECGFEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN)CC(COC3=CC=CC=C3)O |
Origin of Product |
United States |
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